molecular formula C12H18N2O3S B5494637 N-[4-(propylsulfamoyl)phenyl]propanamide

N-[4-(propylsulfamoyl)phenyl]propanamide

Cat. No.: B5494637
M. Wt: 270.35 g/mol
InChI Key: BEQWJIIVJBMGDX-UHFFFAOYSA-N
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Description

N-[4-(propylsulfamoyl)phenyl]propanamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . It is known for its unique chemical structure, which includes a propylsulfamoyl group attached to a phenyl ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of N-[4-(propylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-aminobenzenesulfonamide with propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[4-(propylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(propylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

N-[4-(propylsulfamoyl)phenyl]propanamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-9-13-18(16,17)11-7-5-10(6-8-11)14-12(15)4-2/h5-8,13H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWJIIVJBMGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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